6-Methoxy-2-phenylisoindolin-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-phenylisoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the methoxy and phenyl groups. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction rates, yields, and selectivity while applying less hazardous materials and milder reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-phenylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindolinone ring structure.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups on the aromatic ring .
Scientific Research Applications
6-Methoxy-2-phenylisoindolin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, its ability to promote nerve growth factor suggests that it may interact with receptors involved in neuronal growth and differentiation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenylisoindolin-1-one: This compound is structurally similar but lacks the methoxy group, which can influence its chemical reactivity and biological activity.
N-isoindoline-1,3-diones: These compounds share the isoindoline nucleus and have diverse applications in pharmaceuticals, herbicides, and organic synthesis.
Uniqueness
6-Methoxy-2-phenylisoindolin-1-one is unique due to the presence of the methoxy group, which can enhance its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C15H13NO2/c1-18-13-8-7-11-10-16(15(17)14(11)9-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
KNCKXHMWOVZIGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN(C2=O)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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